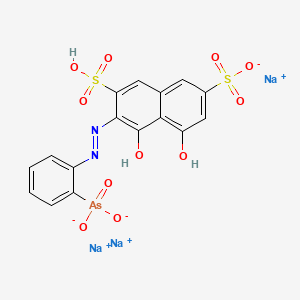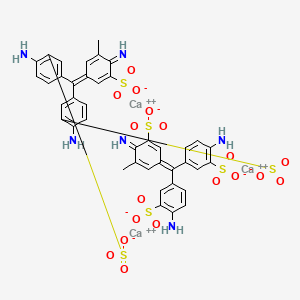
2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)benzenearsonic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)benzenearsonic acid sodium salt is a complex organic compound known for its vivid color and its use as a reagent in various chemical analyses. This compound is often used in spectrophotometric studies due to its ability to form colored complexes with metal ions, making it valuable in analytical chemistry.
Vorbereitungsmethoden
The synthesis of 2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)benzenearsonic acid sodium salt involves several steps. One common method includes the diazotization of 1,8-dihydroxy-3,6-disulfonaphthalene followed by coupling with benzenearsonic acid. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds and the final product .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)benzenearsonic acid sodium salt undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as thorium, uranium, and rare earth elements.
Substitution Reactions: The compound can undergo substitution reactions where the arsonic acid group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its color and spectrophotometric properties. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)benzenearsonic acid sodium salt is widely used in scientific research due to its unique properties:
Analytical Chemistry: It is used as a reagent for the colorimetric determination of metal ions, particularly thorium and uranium.
Biological Studies: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Industrial Applications: It is used in the production of dyes and pigments due to its vivid color and stability.
Environmental Monitoring: The compound is used in the detection and quantification of trace metals in environmental samples, aiding in pollution monitoring and control.
Wirkmechanismus
The mechanism by which 2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)benzenearsonic acid sodium salt exerts its effects involves the formation of stable complexes with metal ions. The compound’s hydroxyl and sulfonic acid groups facilitate the binding to metal ions, forming colored complexes that can be detected spectrophotometrically. This interaction is crucial for its use in analytical chemistry and environmental monitoring .
Vergleich Mit ähnlichen Verbindungen
2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)benzenearsonic acid sodium salt is unique due to its specific structure and the presence of both hydroxyl and sulfonic acid groups, which enhance its ability to form stable complexes with metal ions. Similar compounds include:
Arsenazo III: Another reagent used for the detection of metal ions, but with different spectral properties and binding affinities.
Chlorophosphonazo III: Used for similar applications but with a different chemical structure and reactivity.
These compounds share similar applications but differ in their chemical structures, reactivity, and spectral properties, making each one suitable for specific analytical purposes.
Eigenschaften
Molekularformel |
C16H10AsN2Na3O11S2 |
|---|---|
Molekulargewicht |
614.3 g/mol |
IUPAC-Name |
trisodium;6-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13AsN2O11S2.3Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 |
InChI-Schlüssel |
NBVFGAJJMPGDDH-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)[O-])O)O)[As](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione](/img/structure/B12509234.png)
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)

![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)

![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)
![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)




![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
